4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

概要

説明

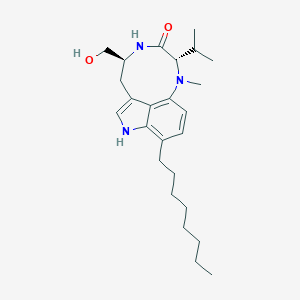

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a specialty product for proteomics research . It is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride .

Synthesis Analysis

The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene involves the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction gives a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4) .

Molecular Structure Analysis

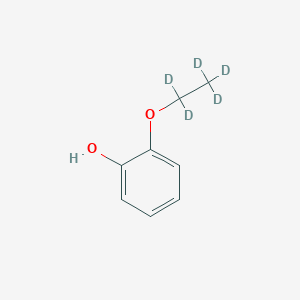

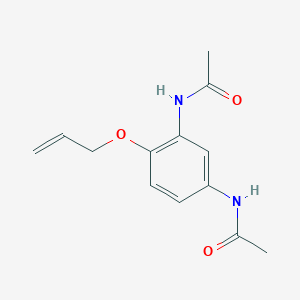

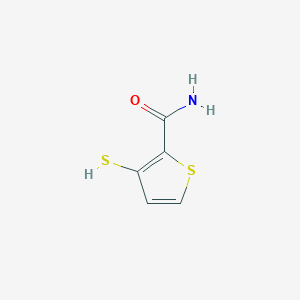

The molecular formula of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is C34H41NO4SSi . It contains total 86 bond(s); 45 non-H bond(s), 23 multiple bond(s), 10 rotatable bond(s), 1 double bond(s), 22 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), 1 tertiary amine(s) (aliphatic), 1 aromatic hydroxyl(s), 1 ether(s) .

Chemical Reactions Analysis

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is used to synthesize Raloxifene 6-glucuronide . The preparation of the Raloxifene 6-glucuronide includes: (a) reaction of Raloxifene with tertbutyldimethylsilyl chloride to give a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4); (b) Lewis acid mediated coupling of phenol 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene with methyl1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to provide a single product (Compound 6) with the desired stereochemistry at the anomeric center; © heating Compound 6 with lithium hydroxide in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to give Raloxifene 6-glucuronide .

Physical And Chemical Properties Analysis

The molecular weight of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is 587.84 . It contains total 82 atom(s); 41 Hydrogen atom(s), 34 Carbon atom(s), 1 Nitrogen atom(s), 4 Oxygen atom(s) and 1 Sulfur atom(s) .

科学的研究の応用

Synthesis of Raloxifene 6-glucuronide

Compound 4 is used to synthesize Raloxifene 6-glucuronide . Raloxifene is a medication used to prevent and treat osteoporosis in postmenopausal women, and this glucuronide derivative could have potential applications in the study of drug metabolism.

Protection of Hydroxyl Functions

The tert-butyldimethylsilyl (TBDMS) group in Compound 4 is recognized as one of the most useful protecting methods in organic synthesis . It can be introduced to and removed from alcohols with ease, making it valuable in complex synthesis pathways.

Oxidative Deprotection

Research has shown that TBDMS ethers can be oxidatively deprotected to their corresponding carbonyl compounds using in situ generated tetraethylammonium superoxide under microwave irradiation . This process could be applied to Compound 4, potentially opening up new synthetic routes.

Synthesis of Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine Derivatives

The tert-butyldimethylsilyl group in Compound 4 could potentially be used in the synthesis of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine derivatives . These compounds have a wide range of applications in medicinal chemistry.

Study of Superoxide Chemistry

The reaction of TBDMS ethers with in situ generated tetraethylammonium superoxide has been studied as part of ongoing research into superoxide chemistry . Compound 4 could potentially be used in these studies.

Development of New Deprotection Strategies

The ease with which the TBDMS group can be added and removed from alcohols makes Compound 4 a potential candidate for the development of new deprotection strategies in organic synthesis .

作用機序

Target of Action

It is a reaction product of raloxifene , which is known to primarily target estrogen receptors .

Mode of Action

Raloxifene is known to act as a selective estrogen receptor modulator .

Biochemical Pathways

Raloxifene is known to modulate the activity of estrogen receptors, which are involved in a variety of biological processes .

Pharmacokinetics

As a derivative of raloxifene, it may have similar pharmacokinetic properties .

Result of Action

Raloxifene is known to have tissue-selective effects due to its selective modulation of estrogen receptors .

Action Environment

Like all drugs, its action and efficacy may be influenced by a variety of factors, including the patient’s physiological condition, the presence of other drugs, and environmental factors .

特性

IUPAC Name |

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442305 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

CAS RN |

174264-46-1 | |

| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)